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Compound of Interest

Compound Name:
Diethyl (2-

nitrophenoxy)propanedioate

CAS No.: 32539-24-5

Cat. No.: B12335660

Get Quote

Structural Anatomy, Synthetic Logic, and
Pharmaceutical Utility[1][2]
Executive Summary & Structural Identity
Diethyl (2-nitrophenoxy)propanedioate is a specialized diester intermediate used primarily in

the synthesis of oxygen- and nitrogen-containing heterocycles, specifically 1,4-benzoxazines.

Its value lies in its bifunctionality: it possesses an electrophilic 1,3-dicarbonyl core (the

malonate moiety) and a latent nucleophile (the nitro group, upon reduction) tethered via an

ether linkage.

IUPAC Nomenclature Breakdown
The systematic name is derived via the following hierarchy:

Parent Chain: Propanedioate (derived from propanedioic acid, commonly malonic acid).

Ester Groups: "Diethyl" denotes the ethylation of both carboxylic acid groups.
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Substituent: "(2-nitrophenoxy)" indicates a phenoxy group (

) substituted with a nitro group (

) at the ortho (2-) position, attached to the central carbon (C2) of the propane chain.

Chemical Structure:

Strategic Synthesis: The Williamson Ether Pathway
Unlike C-arylated malonates (which require S

Ar or Pd-catalyzed coupling of malonate carbanions), the synthesis of the O-arylated (phenoxy)
analog requires a polarity inversion strategy. The most robust protocol involves the Williamson
Ether Synthesis between a phenol and an

-haloester.

Mechanistic Causality
The reaction is a bimolecular nucleophilic substitution (

).

Nucleophile Generation: 2-Nitrophenol is deprotonated by a weak base (K

CO

) to form the 2-nitrophenoxide anion. The nitro group at the ortho position stabilizes this
anion via resonance, reducing its nucleophilicity slightly but preventing C-alkylation side
reactions (ambident nucleophile control).

Electrophilic Attack: The phenoxide attacks the

-carbon of Diethyl bromomalonate (or chloromalonate).

Substitution: Bromide is displaced, forming the ether linkage.

Why this route? Direct S

Ar of diethyl malonate (C-nucleophile) on 2-fluoronitrobenzene yields the C-arylated product
(Diethyl 2-(2-nitrophenyl)malonate), not the phenoxy ether. Therefore, the phenol must be the
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nucleophile, and the malonate must provide the electrophilic site.

Experimental Protocol: Synthesis & Validation
Note: This protocol is designed for a 50 mmol scale. All steps must be performed in a fume

hood due to the lachrymatory nature of

-haloesters.

Reagents
2-Nitrophenol (6.95 g, 50 mmol)

Diethyl bromomalonate (11.95 g, 50 mmol)

Potassium Carbonate (anhydrous, 13.8 g, 100 mmol)

Acetone or Acetonitrile (dry, 150 mL)

Step-by-Step Methodology
Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-

Nitrophenol in dry acetone. Add Potassium Carbonate in a single portion. Stir at room

temperature for 30 minutes to ensure complete formation of the phenoxide salt (color change

to bright yellow/orange is typical).

Alkylation: Add Diethyl bromomalonate dropwise via a pressure-equalizing addition funnel

over 20 minutes. The slow addition prevents local excesses that could lead to side reactions.

Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 60°C for

acetone) for 6–8 hours. Monitor progress via TLC (Silica; Hexane:EtOAc 4:1). The starting

phenol spot should disappear.

Work-up: Cool the mixture to room temperature. Filter off the inorganic solids (KBr and

excess K

CO

). Rinse the filter cake with acetone.
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Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a

viscous yellow oil.

Purification: Although often pure enough for the next step, the oil can be recrystallized from

ethanol or purified via flash column chromatography if impurities (>5%) are detected by

NMR.

Self-Validating Analytical Checkpoints
H NMR (CDCl

, 400 MHz): Look for the characteristic "singlet" (or weak splitting) of the methine proton (

) attached to the oxygen and two carbonyls. It typically shifts downfield (approx.

5.2–5.5 ppm) compared to unsubstituted diethyl malonate (

3.3 ppm) due to the electron-withdrawing phenoxy group.

IR Spectroscopy: Presence of Ester C=O stretch (~1740 cm

) and Nitro N-O stretches (1530 & 1350 cm

). Absence of Phenolic O-H stretch (~3400 cm

).

Downstream Utility: The Benzoxazine Cyclization
The primary application of Diethyl (2-nitrophenoxy)propanedioate is the synthesis of Ethyl 3-

oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.

Pathway:

Reduction: The nitro group is reduced to an aniline amine (

) using H

/Pd-C or Fe/Acetic Acid.
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Intramolecular Cyclization: The newly formed amine is spatially positioned to attack the

adjacent ester carbonyl.

Elimination: Loss of ethanol yields the 6-membered lactam ring (benzoxazinone).

Data Presentation
Property Value / Description

Molecular Formula

C

H

NO

Molecular Weight 297.26 g/mol

Physical State Viscous yellow oil or low-melting solid

Solubility
Soluble in DCM, EtOAc, Acetone; Insoluble in

Water

Key Intermediate For Pemirolast analogs, Benzoxazinone scaffolds

Hazards Irritant, potential sensitizer (nitro compounds)

Visualization: Synthetic Pathway
The following diagram illustrates the synthesis of the title compound and its conversion to the

benzoxazine scaffold.

Fig 1. Synthesis of Benzoxazine Scaffold via Diethyl (2-nitrophenoxy)propanedioate
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Figure 1: Reaction pathway showing the Williamson ether synthesis followed by reductive

cyclization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. alfa-chemistry.com [alfa-chemistry.com]

2. Diethyl 2-(2-nitrobenzyl)malonate | C14H17NO6 | CID 309274 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Guide: Diethyl (2-
nitrophenoxy)propanedioate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12335660/docs#technical-guide-diethyl-2-
nitrophenoxy-propanedioate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.alfa-chemistry.com/article/diethyl-malonate-used-in-the-synthesis-of-various-geminal-diazido-derivatives
https://chemistry-europe.onlinelibrary.wiley.com/doi/abs/10.1002/ejic.202100212
https://pubchem.ncbi.nlm.nih.gov/compound/Diethyl-2-_2-nitrobenzyl_malonate
https://pubchem.ncbi.nlm.nih.gov/compound/Diethyl-2-_2-nitrobenzyl_malonate
https://pubchem.ncbi.nlm.nih.gov/compound/10869708
https://www.atamanchemicals.com/diethyl-propanedioate_u24467/
http://rasayanjournal.co.in/admin/php/upload/3067_pdf.pdf
https://www.benchchem.com/product/b12335660?utm_src=pdf-custom-synthesis#bc-rfq
https://www.alfa-chemistry.com/article/diethyl-malonate-used-in-the-synthesis-of-various-geminal-diazido-derivatives
https://pubchem.ncbi.nlm.nih.gov/compound/Diethyl-2-_2-nitrobenzyl_malonate
https://pubchem.ncbi.nlm.nih.gov/compound/Diethyl-2-_2-nitrobenzyl_malonate
https://www.benchchem.com/product/b12335660/docs#technical-guide-diethyl-2-nitrophenoxy-propanedioate
https://www.benchchem.com/product/b12335660/docs#technical-guide-diethyl-2-nitrophenoxy-propanedioate
https://www.benchchem.com/product/b12335660/docs#technical-guide-diethyl-2-nitrophenoxy-propanedioate
https://www.benchchem.com/product/b12335660/docs#technical-guide-diethyl-2-nitrophenoxy-propanedioate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12335660?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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